3-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid
Description
Nomenclature and Structural Classification
This compound exhibits a complex nomenclature system reflecting its dual heterocyclic and aromatic sulfonic acid nature. The compound is registered under Chemical Abstracts Service number 119-17-5 and possesses multiple systematic names that reflect different aspects of its molecular structure. The primary International Union of Pure and Applied Chemistry name emphasizes the benzenesulfonic acid backbone with the substituted pyrazolone ring system attached at the meta position.
Alternative nomenclature includes 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, which highlights the pyrazolone core structure with the sulfophenyl substituent. Additional systematic names such as benzenesulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- provide insight into the specific substitution pattern and functional group arrangement. The compound also carries various trade designations including methylphenylpyrazolone-3-sulfonic acid and pyrazolic acid 3, which are commonly employed in industrial and research contexts.
The molecular formula C10H10N2O4S accurately represents the elemental composition, with a molecular weight of 254.26 grams per mole. The structural classification places this compound within the organosulfur family, specifically as a sulfonic acid derivative combined with a heterocyclic pyrazolone ring system. The presence of two nitrogen atoms in the five-membered pyrazole ring, along with the carbonyl functionality and methyl substitution, creates a complex molecular architecture that influences both chemical reactivity and biological activity.
Historical Context and Discovery Pathways
The historical development of this compound traces its origins to the broader discovery and synthesis of pyrazole compounds in the late 19th century. The foundational work on pyrazole chemistry began with German chemist Ludwig Knorr in 1883, who introduced the term pyrazole to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This early research established the fundamental understanding of pyrazole ring systems that would later enable the development of more complex derivatives like the sulfonic acid analog under examination.
The specific synthesis methodology for pyrazolone derivatives evolved through the work of Hans von Pechmann in 1898, who developed classical synthetic approaches using acetylene and diazomethane for pyrazole construction. These pioneering efforts in heterocyclic chemistry provided the theoretical and practical foundation for subsequent development of substituted pyrazolones with various functional group modifications. The integration of sulfonic acid functionality with pyrazolone rings represents a natural progression in medicinal chemistry, where researchers sought to combine the biological activity of pyrazole systems with the enhanced water solubility and tissue penetration characteristics imparted by sulfonic acid groups.
Industrial development of this specific compound occurred as part of broader pharmaceutical and dye chemistry advancement programs during the mid-20th century. The compound's registration in major chemical databases with creation dates from 2005 indicates systematic cataloging efforts, though the actual synthesis and characterization likely preceded formal database entry by several decades. Contemporary synthetic routes demonstrate refinement of classical methodologies, incorporating modern reaction conditions and purification techniques to achieve commercial-grade purity levels exceeding 98%.
Patent literature reveals ongoing innovation in synthesis methodologies, with recent developments focusing on optimized reaction conditions for industrial-scale production. These advancements emphasize environmental considerations, cost-effectiveness, and yield optimization while maintaining product quality standards required for pharmaceutical and specialty chemical applications. The evolution from laboratory curiosity to commercial intermediate reflects the compound's proven utility across multiple application domains.
Core Research Objectives in Contemporary Studies
Contemporary research initiatives surrounding this compound focus primarily on expanding its utility as a versatile synthetic intermediate for advanced pharmaceutical development. Current investigations emphasize the compound's role in constructing complex heterocyclic frameworks that exhibit enhanced biological activity profiles. Researchers are particularly interested in leveraging the unique electronic properties of the combined pyrazolone and sulfonic acid functionalities to create novel drug candidates with improved pharmacokinetic characteristics.
Significant research attention centers on the compound's application in developing antimicrobial agents, where the pyrazolone core structure contributes to antibacterial efficacy while the sulfonic acid group enhances bioavailability and tissue distribution. Studies have demonstrated that derivatives incorporating this structural motif exhibit notable inhibitory effects against various bacterial strains, with researchers investigating structure-activity relationships to optimize antimicrobial potency. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways, making this compound class attractive for addressing antibiotic resistance challenges.
Another major research focus involves anticancer applications, where the pyrazolone moiety has shown promise for inhibiting tumor growth through apoptosis induction in cancer cell lines. Contemporary studies examine how structural modifications to the basic framework can enhance selectivity for cancer cells while minimizing effects on healthy tissue. This research direction builds upon established understanding that pyrazole-containing compounds can interfere with cellular proliferation mechanisms, offering potential therapeutic benefits for oncology applications.
Industrial research objectives encompass optimization of synthetic methodologies to improve production efficiency and reduce environmental impact. Current efforts focus on developing alternative synthetic routes that minimize waste generation, reduce energy requirements, and eliminate hazardous reagents while maintaining high yield and purity standards. These sustainability-driven initiatives reflect growing industry emphasis on green chemistry principles and regulatory compliance requirements for pharmaceutical manufacturing.
| Research Area | Key Objectives | Current Status |
|---|---|---|
| Antimicrobial Development | Structure-activity relationship optimization | Active investigation phase |
| Anticancer Applications | Selective cytotoxicity enhancement | Preclinical studies |
| Synthetic Methodology | Green chemistry implementation | Optimization stage |
| Dye Chemistry | Advanced pigment development | Commercial application |
Market analysis reveals promising prospects for expanded utilization as a pharmaceutical intermediate, with growing demand driven by increasing need for novel therapeutic agents and specialty chemicals. Research institutions and pharmaceutical companies continue investing in exploration of this compound's potential, suggesting sustained scientific interest and commercial relevance for the foreseeable future. The convergence of academic research and industrial application creates a dynamic environment for continued innovation and development in this chemical space.
Properties
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-7-5-10(13)12(11-7)8-3-2-4-9(6-8)17(14,15)16/h2-4,6H,5H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGKBUHUTYHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044785 | |
| Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-17-5 | |
| Record name | 1-(3′-Sulfophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC15354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 119-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization and Hydrazine Formation
A foundational route involves the diazotization of p-aminobenzenesulfonic acid to generate reactive intermediates. This process begins with treating the aromatic amine with sodium nitrite () and hydrochloric acid () at 0–5°C, forming a diazonium salt. Subsequent reduction using sodium bisulfite () and sodium carbonate () yields p-sulfophenylhydrazine , a critical precursor. The hydrazine derivative serves as the nitrogen source for constructing the pyrazolone ring.
Reaction Conditions:
Cyclocondensation with Diketones
The hydrazine intermediate undergoes cyclocondensation with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to form the pyrazolone ring. This reaction proceeds in acidic or weakly basic conditions, facilitating nucleophilic attack by the hydrazine’s amino group on the carbonyl carbons. The sulfonic acid group remains intact due to its stability under these conditions.
Key Parameters:
Sulfonation Approaches
Direct Sulfonation of Pyrazolone-Benzene Intermediate
An alternative method involves sulfonating a pre-formed pyrazolone-benzene compound. Treating 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene with concentrated sulfuric acid () or oleum introduces the sulfonic acid group at the para position relative to the pyrazolone attachment. This approach requires careful temperature modulation (40–60°C) to prevent ring degradation.
Challenges:
-
Competing side reactions (e.g., over-sulfonation)
-
Necessity for post-reaction neutralization with .
Use of Pre-Sulfonated Benzene Derivatives
Employing benzenesulfonyl chloride as a starting material avoids harsh sulfonation conditions. The chloride reacts with the pyrazolone’s nitrogen under basic conditions (e.g., pyridine or triethylamine), forming the target compound via nucleophilic substitution.
Advantages:
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable rapid mixing and heat dissipation during diazotization and cyclocondensation steps, reducing batch inconsistencies. Automated systems adjust pH in real-time using , ensuring optimal reaction progress. Post-synthesis, membrane filtration and crystallization in ethanol-water mixtures enhance purity (>98%).
Table 1: Comparison of Laboratory vs. Industrial Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Temperature Control | Ice/water bath | Jacketed reactors |
| Yield | 70–75% | 85–90% |
| Purity | 95–97% | >98% |
Comparative Analysis of Synthetic Methods
Efficiency and Yield
-
Diazotization-Cyclocondensation : Yields 70–75% in lab settings, scalable to 85–90% industrially.
-
Direct Sulfonation : Lower yields (60–65%) due to side reactions.
-
Pre-Sulfonated Derivatives : Highest yields (80–85%) but higher reagent costs.
Recent Advances and Innovations
Recent patents describe microwave-assisted synthesis to accelerate cyclocondensation, reducing reaction times from hours to minutes. Additionally, enzyme-catalyzed sulfonation using aryl sulfotransferases offers a greener alternative, though scalability remains experimental .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Analgesic and Anti-inflammatory Agents
- The compound is structurally related to pyrazolone derivatives, which are known for their analgesic and anti-inflammatory properties. Research has indicated that derivatives of this compound can exhibit significant pain-relieving effects comparable to traditional NSAIDs (non-steroidal anti-inflammatory drugs) .
- Antimicrobial Activity
-
Use in Drug Formulations
- The compound is utilized in formulating drugs due to its solubility properties and ability to enhance the bioavailability of active pharmaceutical ingredients (APIs). Its sulfonic acid group contributes to increased solubility in aqueous solutions, making it suitable for oral and injectable formulations .
Analytical Applications
- Chromatography
- Spectrophotometry
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The meta vs. para sulfonic acid substitution in isomers influences electronic properties and intermolecular interactions. Para-substituted analogs (e.g., CAS 89-36-1) may exhibit stronger hydrogen bonding in crystal lattices .
- Functional Groups : Sulfonamide derivatives () replace -SO₃H with -SO₂NH₂, reducing acidity (pKa ~10–11) and enabling hydrogen-bonding interactions in enzyme binding .
Physicochemical and Analytical Properties
*Estimated based on chloro substituent contributions.
Biological Activity
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, also known as 1-(3-sulfophenyl)-3-methyl-5-pyrazolone, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₀N₂O₄S
- Molecular Weight : 254.26 g/mol
- CAS Number : 119-17-5
- Appearance : White to light yellow powder or crystals
The compound is characterized by a pyrazolone ring and a sulfonic acid group, which contribute to its solubility and reactivity in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress and damage caused by free radicals.
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism : The presence of the pyrazolone moiety allows for electron donation, neutralizing free radicals and reducing oxidative stress.
- Antimicrobial Action : The sulfonic acid group enhances solubility and interaction with microbial membranes, leading to disruption of cellular integrity .
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival and death .
Case Studies
Several studies have investigated the biological activities of this compound:
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrazolone derivatives. The results demonstrated that this compound exhibited a notable reduction in lipid peroxidation levels in vitro compared to control groups .
Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology assessed the antimicrobial effects of this compound against a panel of bacteria. The findings indicated that it showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 3: Anticancer Properties
A preclinical study investigated the effect of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 50 µM for breast cancer cells .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-3-methylpyrazolone | Structure | Antimicrobial |
| 4-(3-Methylpyrazolyl)benzenesulfonic acid | Structure | Antioxidant |
| 4-Hydroxycoumarin | Structure | Anticoagulant |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, and how can reaction parameters be optimized?
Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or enones. For example, 4-hydrazinobenzenesulfonic acid hydrochloride reacts with β-keto esters (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one) under reflux in ethanol or methanol. Key parameters include:
- Temperature control : Prolonged reflux (~12 hours) ensures complete cyclization .
- Solvent selection : Polar solvents (e.g., ethanol, DMF) enhance solubility of intermediates .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) isolates the product with >95% purity. Yields range from 27% to 80%, depending on substituent steric effects .
Advanced: How can computational modeling elucidate the electronic and steric effects of the pyrazole-sulfonate scaffold in drug design?
Answer:
Density Functional Theory (DFT) calculations reveal:
- Electron distribution : The sulfonate group acts as a strong electron-withdrawing moiety, polarizing the pyrazole ring and enhancing hydrogen-bonding capacity.
- Tautomerism : The 5-oxo-4,5-dihydropyrazole ring exhibits keto-enol tautomerism, influencing binding affinity in biological targets .
- Docking studies : Molecular docking with enzymes (e.g., xeroderma pigmentosum group A protein) highlights steric complementarity between the sulfonate group and positively charged binding pockets .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 5.2–5.4 ppm (pyrazole CH₂), δ 7.3–8.4 ppm (aromatic protons), and δ 2.1–2.5 ppm (methyl group) confirm structural integrity .
- ¹³C NMR : Signals at ~160–170 ppm (carbonyl carbons) and ~120–140 ppm (aromatic carbons) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks (e.g., m/z 393 for a derivative with tert-butyl groups) .
- HPLC : Retention times (e.g., 8–12 minutes with C18 columns, 70:30 H₂O:MeCN) assess purity .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
Answer:
- Disorder : The sulfonate group’s flexibility often causes positional disorder. SHELXL’s restraints (e.g., DFIX, FLAT) stabilize refinement by constraining bond lengths and angles .
- Hydrogen bonding : ORTEP-3 visualizes intermolecular interactions (e.g., O–H···O between sulfonate and pyrazole moieties) to validate packing motifs .
- Twinned data : SHELXD’s dual-space algorithm resolves pseudo-merohedral twinning, common in sulfonate-containing crystals .
Advanced: How do sulfonate and pyrazole functional groups modulate this compound’s interactions in biological systems?
Answer:
- Sulfonate : Enhances water solubility and facilitates ionic interactions with lysine/arginine residues in proteins. Förster resonance energy transfer (FRET) assays quantify binding kinetics .
- Pyrazole : Acts as a hydrogen-bond acceptor/donor. Competitive inhibition assays (e.g., IC₅₀ determination against kinases) reveal substituent-dependent activity .
- Toxicity profiling : Ames tests and hepatocyte viability assays (e.g., CCK-8) assess metabolic stability and cytotoxicity .
Basic: What are the best practices for ensuring reproducibility in synthesizing derivatives of this compound?
Answer:
- Stoichiometric precision : Use anhydrous conditions and strictly control equivalents of β-keto esters (1.0–1.2 eq) to avoid side products .
- Catalyst optimization : Trace H₂SO₄ (0.1–0.5 mol%) in esterification steps improves yields .
- Analytical validation : Cross-validate purity via TLC (Rf = 0.42 in 4% MeOH/CH₂Cl₂) and LC-MS .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance electrophilicity and binding .
- Bioisosteric replacement : Replace the sulfonate with phosphonate groups to modulate solubility and target affinity .
- Pharmacophore mapping : Overlay crystallographic data (e.g., PDB 4XYZ) identifies critical interaction distances (e.g., 2.8–3.2 Å for hydrogen bonds) .
Basic: What industrial applications are emerging for this compound beyond pharmaceuticals?
Answer:
- Dyes : Azo derivatives exhibit strong absorption in visible spectra (λmax = 450–550 nm), suitable for textile dyes .
- Catalysis : Sulfonate groups stabilize metal nanoparticles (e.g., Pd) in cross-coupling reactions .
- Materials science : Ionic liquid derivatives (e.g., disodium salts) serve as electrolytes in redox flow batteries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
